BenchChemオンラインストアへようこそ!

4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Lipophilicity Permeability Drug-likeness

4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2097891-65-9, molecular formula C₁₇H₁₈ClN₃O₃, MW 347.8 g/mol) is a synthetic small molecule featuring a 2-methylpyrimidine core linked via an ether bridge to a pyrrolidine ring that bears a 5-chloro-2-methoxybenzoyl substituent. The compound belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives, which have been disclosed as inhibitors of acetyl-CoA carboxylase (ACC1/ACC2), enzymes central to fatty acid metabolism and validated targets for obesity, diabetes, NASH, and oncology indications.

Molecular Formula C17H18ClN3O3
Molecular Weight 347.8
CAS No. 2097891-65-9
Cat. No. B2780068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
CAS2097891-65-9
Molecular FormulaC17H18ClN3O3
Molecular Weight347.8
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C17H18ClN3O3/c1-11-19-7-5-16(20-11)24-13-6-8-21(10-13)17(22)14-9-12(18)3-4-15(14)23-2/h3-5,7,9,13H,6,8,10H2,1-2H3
InChIKeyHTPZDMFMNJITGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2097891-65-9): Structural Identity and Class Context for Procurement Decision-Making


4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2097891-65-9, molecular formula C₁₇H₁₈ClN₃O₃, MW 347.8 g/mol) is a synthetic small molecule featuring a 2-methylpyrimidine core linked via an ether bridge to a pyrrolidine ring that bears a 5-chloro-2-methoxybenzoyl substituent [1]. The compound belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives, which have been disclosed as inhibitors of acetyl-CoA carboxylase (ACC1/ACC2), enzymes central to fatty acid metabolism and validated targets for obesity, diabetes, NASH, and oncology indications [2]. Its structural hallmarks include a hydrogen bond acceptor count of 5, a calculated XLogP3-AA of 2.9, and zero hydrogen bond donors, physicochemical properties that distinguish it within its analog series for permeability-driven applications [1].

Why Generic Substitution Fails: The Differentiating Pharmacophore of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine


Within the pyrimidine-substituted pyrrolidine series, minor structural modifications produce substantial differences in physicochemical properties relevant to compound procurement and screening triage. The 5-chloro-2-methoxybenzoyl substituent on the pyrrolidine nitrogen imparts a distinct electronic and steric profile compared to analogs bearing 2-methylbenzoyl (CAS 2097894-89-6), 5-bromo-2-chlorobenzoyl (CAS 2034572-76-2), or unsubstituted benzoyl groups . These variations alter computed LogP, hydrogen bond acceptor geometry, and rotatable bond counts, all of which govern membrane permeability, metabolic stability, and target engagement in ACC inhibition assays [1]. Consequently, substituting the 5-chloro-2-methoxy substituent pattern—even with a closely related halogen/methoxy combination—can shift the compound's position in property space sufficiently to invalidate SAR continuity, making empirical procurement of the exact structure essential for reproducible screening outcomes.

Quantitative Differentiation Evidence: 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine vs. Closest Structural Analogs


Physicochemical Differentiation: Computed LogP and Hydrogen Bond Acceptor Profile vs. 5-Bromo-2-chlorobenzoyl Analog (CAS 2034572-76-2)

The target compound (CAS 2097891-65-9) exhibits a computed XLogP3-AA of 2.9 versus a higher calculated LogP (~3.5) for its 5-bromo-2-chlorobenzoyl analog (CAS 2034572-76-2, MW 396.67), driven by the replacement of the methoxy group with a second halogen [1]. The target compound's methoxy substituent provides an additional hydrogen bond acceptor (total 5 HBA) not present in the bromo-chloro analog, potentially enhancing aqueous solubility and reducing nonspecific protein binding—critical considerations for assay development where lipophilicity-driven promiscuity must be minimized [1].

Lipophilicity Permeability Drug-likeness Physicochemical profiling

Structural Differentiation: Chloro-Methoxy Substitution Pattern vs. 2-Methylbenzoyl Analog (CAS 2097894-89-6) for Target Engagement Potential

The target compound's 5-chloro-2-methoxybenzoyl group introduces an electron-withdrawing chlorine at the meta position relative to the carbonyl and an electron-donating methoxy at the ortho position, creating a dipole moment and halogen bonding capacity absent in the 2-methylbenzoyl analog (CAS 2097894-89-6), which carries only a hydrophobic methyl substituent [1]. In the ACC inhibitor patent family (US 8,962,641), halogen and alkoxy substitution on the benzoyl Ar group is explicitly claimed as a determinant of ACC2 inhibitory potency, with preferred embodiments including Cl and OCH₃ substituents [2].

Structure-activity relationship ACC inhibition Halogen bonding Benzoyl substituent effects

Molecular Weight and Rotatable Bond Differentiation: Screening Library Fitness vs. Higher-MW Bromo Analog

With a molecular weight of 347.8 Da and 4 rotatable bonds, the target compound falls within lead-like chemical space (MW ≤ 350, rotatable bonds ≤ 7), whereas the 5-bromo-2-chlorobenzoyl analog at 396.67 Da exceeds the lead-like MW threshold [1]. This difference positions the target compound as more suitable for fragment elaboration or hit-to-lead optimization workflows, where lower starting MW provides a larger 'MW budget' for subsequent property-preserving optimization [2].

Lead-likeness Fragment-based screening Molecular complexity Library design

Absence of Hydrogen Bond Donors: A Differentiating Feature for CNS and Cellular Permeability vs. HBD-Containing Analogs

The target compound contains zero hydrogen bond donors (HBD = 0), a property associated with enhanced passive membrane permeability and potential CNS exposure, in contrast to analogs that introduce HBD-containing substituents on the pyrimidine or benzoyl rings [1]. This feature differentiates it from compounds such as (4-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methyl}phenyl)methanol (HBD = 1), where the hydroxymethyl group increases polarity and may limit blood-brain barrier penetration .

Blood-brain barrier penetration CNS drug discovery Permeability Hydrogen bonding

Procurement-Relevant Application Scenarios for 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2097891-65-9)


Acetyl-CoA Carboxylase (ACC2) Inhibitor Screening and Hit Validation

The compound's structural alignment with the Boehringer Ingelheim ACC2 inhibitor pharmacophore (US 8,962,641 B2), featuring a 5-chloro-2-methoxybenzoyl substituent matching patent-preferred Ar groups, positions it as a procurement candidate for ACC2-focused high-throughput screening campaigns and follow-up dose-response validation. Its favorable lead-like MW (347.8 Da) and zero HBD count make it suitable for both isolated enzyme assays and cellular malonyl-CoA production readouts [1][2].

CNS Penetration-Focused Metabolic Disease Programs

With zero hydrogen bond donors, a moderate LogP of 2.9, and 5 hydrogen bond acceptors, the compound meets key CNS MPO desirability criteria, supporting its selection for metabolic disease programs where central ACC2 inhibition is hypothesized to regulate food intake via hypothalamic malonyl-CoA signaling. Procurement for brain penetration assessment (e.g., MDCK-MDR1 permeability, brain tissue binding) is warranted over HBD-containing analogs [1].

Structure-Activity Relationship (SAR) Expansion Around the 5-Chloro-2-methoxybenzoyl Motif

As a representative of the 5-chloro-2-methoxy-substituted benzoyl series, this compound serves as a reference standard for systematic SAR studies exploring halogen substitution (Cl vs. Br vs. F), methoxy position effects, and benzoyl-to-heteroaryl replacements. Procurement enables direct head-to-head comparison with 5-bromo-2-chlorobenzoyl (CAS 2034572-76-2) and 2-methylbenzoyl (CAS 2097894-89-6) analogs to quantify the contribution of each substituent to ACC inhibitory potency and selectivity [2].

Physicochemical Property Benchmarking for Lead Optimization Libraries

The compound's position at the upper boundary of lead-like chemical space (MW 347.8, LogP 2.9, 4 rotatable bonds) makes it a valuable benchmarking standard for assessing property deterioration during hit-to-lead optimization of ACC inhibitors. Procurement for parallel artificial membrane permeability assay (PAMPA), kinetic solubility, and microsomal stability profiling provides a baseline against which optimized leads can be compared for property retention [1].

Quote Request

Request a Quote for 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.